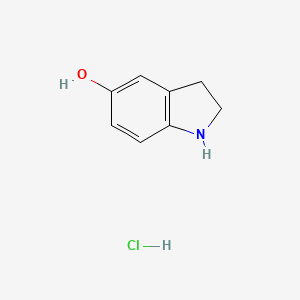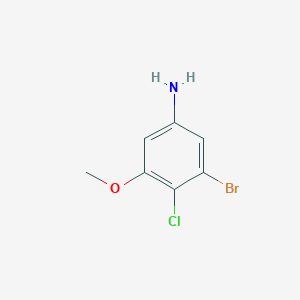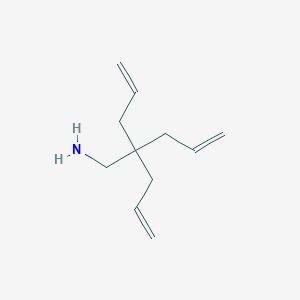
2,2-Diallylpent-4-en-1-amine
Vue d'ensemble
Description
2,2-Diallylpent-4-en-1-amine is a chemical compound with the molecular formula C11H19N . It has a molecular weight of 165.28 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Physical And Chemical Properties Analysis
2,2-Diallylpent-4-en-1-amine has a predicted boiling point of 230.6±9.0 °C and a predicted density of 0.830±0.06 g/cm3 . The compound is in liquid form . Its pKa value is predicted to be 10.07±0.15 .Applications De Recherche Scientifique
Bioconjugation Techniques
2,2-Diallylpent-4-en-1-amine, as a primary amine, plays a significant role in bioconjugation techniques. The primary amine is a critical functional group used extensively in synthetic chemistry, biology, and materials science. It serves as a functional group handle in molecules for ligation to other molecules, impacting various scientific fields. A novel method based on the trapping of amine groups via a functionalized dialdehyde group is used in cell-surface engineering and materials science applications (Elahipanah, O’Brien, Rogozhnikov & Yousaf, 2017).
Synthesis of Amino Compounds
The reduction of nitro compounds to form amines is an important process in organic chemistry. Amines, including those derived from 2,2-Diallylpent-4-en-1-amine, have applications in the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. Graphene-based catalysts have shown increased efficiency in the reduction of nitro compounds to amines (Nasrollahzadeh, Nezafat, Gorab & Sajjadi, 2020).
Development of Biologically Active Compounds
2,2-Diallylpent-4-en-1-amine and related amines are integral in the formation of allylic amines, which are crucial in scientific research, including biologically active compound library construction. These compounds are vital in the development of new drugs and therapies (Wang, Mo, Cheng & Bao, 2012).
Catalyst Synthesis
Amines, including 2,2-Diallylpent-4-en-1-amine, are used in the synthesis of catalysts for various chemical reactions. For example, amine-catalyzed coproduction of dialkyl carbonates and 1,2-diols from epoxides, alcohols, and carbon dioxide has been explored. This process highlights the versatility and importance of amines in catalysis (Kishimoto & Ogawa, 2004).
Amine Synthesis and Modification
The ability to modify amines, including 2,2-Diallylpent-4-en-1-amine, has numerous applications in synthetic organic chemistry. This includes the development of efficient C-N bond-forming methods, which are essential for creating a variety of biologically active natural products and pharmaceutical ingredients (Kattamuri, Yin, Siriwongsup, Kwon, Ess, Li, Li, Yousufuddin, Richardson, Sutton & Kürti, 2017).
Mécanisme D'action
Biochemical Pathways
The specific biochemical pathways affected by 2,2-Diallylpent-4-en-1-amine are currently unknown Given its structure, it may be involved in reactions with enzymes or other proteins, potentially altering their function and affecting downstream cellular processes
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, it is recommended to store the compound in a dark place, sealed and dry, at 2-8°C .
Safety and Hazards
The compound is classified as dangerous with hazard statements H315-H319-H225 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Propriétés
IUPAC Name |
2,2-bis(prop-2-enyl)pent-4-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-6H,1-3,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXULCVSKHAEYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(CC=C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diallylpent-4-en-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4''-Butyl-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-1,1':4',1''-terphenyl](/img/structure/B3179084.png)

![4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide](/img/structure/B3179097.png)

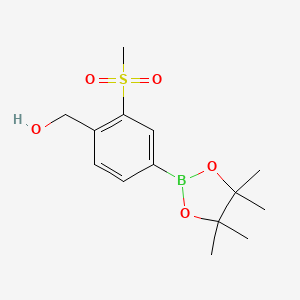

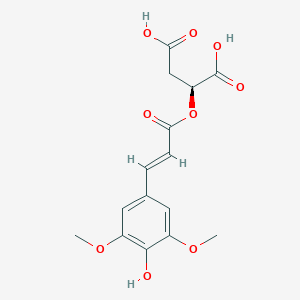
![(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B3179138.png)
